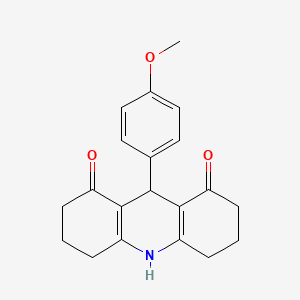![molecular formula C23H18FNO2 B11544192 (2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)prop-2-en-1-one](/img/structure/B11544192.png)
(2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE is a synthetic organic compound characterized by its complex structure, which includes fluorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE typically involves a multi-step process. One common method includes the condensation of 4-fluorobenzaldehyde with 4-methoxybenzylamine under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Claisen-Schmidt condensation with acetophenone derivatives to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like hydroxide or amines replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
(2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which (2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-CHLOROPHENYL)-1-{4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE: Similar structure but with a chlorine atom instead of fluorine.
(2E)-3-(4-BROMOPHENYL)-1-{4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its chloro- and bromo- counterparts. This makes it particularly valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C23H18FNO2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C23H18FNO2/c1-27-22-13-4-18(5-14-22)16-25-21-11-7-19(8-12-21)23(26)15-6-17-2-9-20(24)10-3-17/h2-16H,1H3/b15-6+,25-16? |
InChI Key |
IFWAMOCVNNQRSX-BHXZYORUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11544114.png)
![3-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11544121.png)
![(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-methyl-5-phenylpentan-2-ol](/img/structure/B11544128.png)
![3-bromo-N'-[(1Z)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide](/img/structure/B11544138.png)
![N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11544146.png)
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11544149.png)
![N'-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B11544152.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11544160.png)
![N-(4-Chlorophenyl)-N-({N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11544163.png)

![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(6-bromo-4-chlorophenol)](/img/structure/B11544171.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11544172.png)
![N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11544184.png)
![N-[2-[(2-hydrazinyl-2-oxoethyl)amino]-2-oxoethyl]benzamide](/img/structure/B11544185.png)
